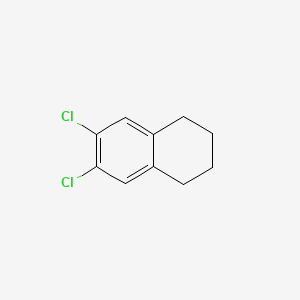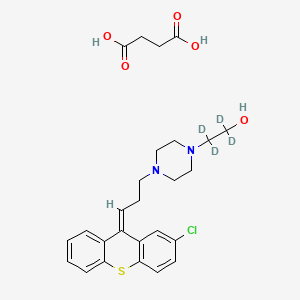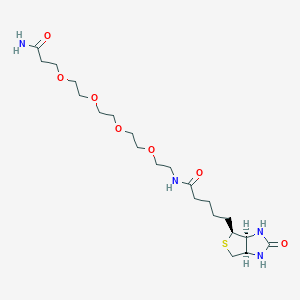
Biotin-PEG4-Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-Amide is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and an amide group. This combination enhances the solubility and stability of biotinylated molecules, making it a valuable tool in various biochemical and medical applications. The PEG spacer arm imparts water solubility, which is transferred to the biotinylated molecule, reducing aggregation and improving the overall performance of the biotinylated proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-Amide typically involves the reaction of biotin with a PEG4 spacer that has been functionalized with an amide group. The process begins with the activation of biotin using N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . The reaction is usually carried out in pH 7-9 buffers, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents are dissolved in dry, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted in the final reaction buffer .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG4-Amide primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amino groups to form stable amide bonds . This reaction is favored in near-neutral pH conditions and with concentrated protein solutions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NHS esters, primary amines, and buffers such as PBS, HEPES, and carbonate/bicarbonate . The reactions are typically carried out at room temperature or on ice to control the rate of reaction and prevent hydrolysis of the NHS ester .
Major Products Formed
The major products formed from the reactions involving this compound are biotinylated proteins or peptides. These biotinylated molecules retain their biological activity and can be used in various biochemical assays and applications .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG4-Amide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Wirkmechanismus
The mechanism of action of Biotin-PEG4-Amide involves the formation of stable amide bonds between the NHS ester and primary amino groups on proteins or peptides . This biotinylation process enhances the solubility and stability of the labeled molecules, allowing for efficient detection and purification using streptavidin or avidin probes . The PEG spacer arm reduces steric hindrance, facilitating better interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG4-Amide can be compared with other biotinylation reagents that use different spacer arms or functional groups. Some similar compounds include:
Biotin-PEG4-NHS Ester: Similar to this compound but uses an NHS ester functional group for biotinylation.
Biotin-PEG4-Alcohol: Contains a PEG spacer with an alcohol functional group, used for different types of conjugation reactions.
Biotin-PEG4-Azide: Utilizes an azide functional group for click chemistry applications.
This compound is unique in its combination of a PEG spacer and an amide group, providing enhanced solubility and stability compared to other biotinylation reagents .
Eigenschaften
Molekularformel |
C21H38N4O7S |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-amino-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C21H38N4O7S/c22-18(26)5-7-29-9-11-31-13-14-32-12-10-30-8-6-23-19(27)4-2-1-3-17-20-16(15-33-17)24-21(28)25-20/h16-17,20H,1-15H2,(H2,22,26)(H,23,27)(H2,24,25,28)/t16-,17-,20-/m0/s1 |
InChI-Schlüssel |
VPKCVNQMOVTBSS-ZWOKBUDYSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


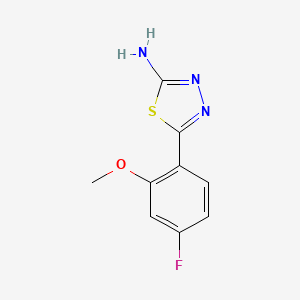
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)


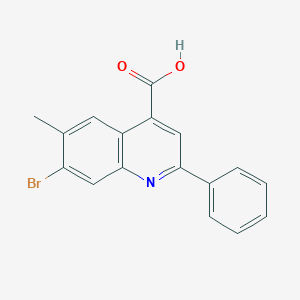
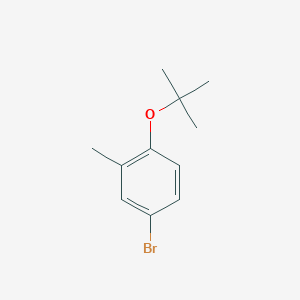
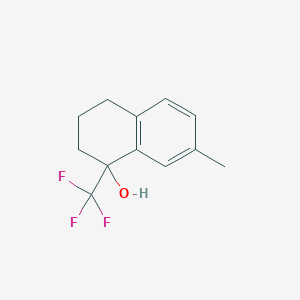
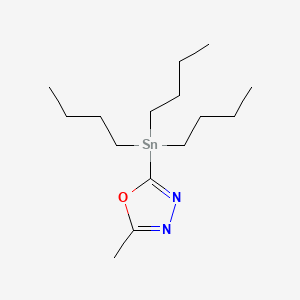
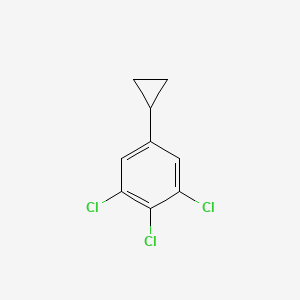
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)

